



Application Note: Quantification of Rebaudioside N in Stevia Extracts

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Compound of Interest		
Compound Name:	Rebaudioside N	
Cat. No.:	B3027041	Get Quote

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Introduction

Steviol glycosides, natural sweeteners extracted from the leaves of Stevia rebaudiana Bertoni, have gained significant attention in the food, beverage, and pharmaceutical industries as zero-calorie sugar substitutes. Among the numerous steviol glycosides, **Rebaudioside N** is a minor glycoside that contributes to the overall sweetness profile of stevia extracts. Accurate quantification of **Rebaudioside N** is crucial for quality control, product formulation, and regulatory compliance. This application note provides detailed protocols for the quantification of **Rebaudioside N** in stevia extracts using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS).

Principle

The quantification of **Rebaudioside N** in stevia extracts is typically achieved by chromatographic separation of the various steviol glycosides followed by detection and quantification.

HPLC-UV: This method separates steviol glycosides based on their polarity using a
reversed-phase column. The separated compounds are then detected by a UV detector,
typically at a wavelength of 210 nm. Quantification is performed by comparing the peak area
of Rebaudioside N in the sample to that of a certified reference standard.



UHPLC-MS: This technique offers higher resolution and sensitivity compared to HPLC-UV.
 Separation is achieved using a sub-2 µm particle column. Mass spectrometry provides highly specific detection and quantification based on the mass-to-charge ratio (m/z) of the target analyte. This method is particularly useful for complex matrices and for confirming the identity of the quantified compounds.

Quantitative Data Summary

The following table summarizes the quantitative analysis of major steviol glycosides, including the potential presence of **Rebaudioside N**, in various stevia extracts as reported in the literature.



Sample Type	Rebaudio side A (%)	Steviosid e (%)	Rebaudio side C (%)	Other Glycosid es	Method	Referenc e
Commercia I Stevia Extract (USA)	99.7	Not Detected	-	-	HPLC	[1]
Commercia I Stevia Extract (Japan)	-	-	-	Total Glycosides : 74.7%	HPLC	[1]
Commercia I Stevia Extract (Brazil)	Major Glycoside	-	-	Total Glycosides : ~80%	HPLC	[1]
Commercia I Stevia Extract (France)	-	-	6.9	Total Glycosides : 87.4%	HPLC	[1]
Commercia I Stevia Extract (China)	19.4	58.4	-	Total Glycosides : ~80%	HPLC	[1]
Dried Stevia Extracts (Various)	23 - 99	-	-	Rebaudiosi de N identified	UHPLC- Orbitrap MS	[2]
Food and Supplemen t Products	0.05 - 100.8 (Reb M)	-	-	Rebaudiosi de N included in method	HPLC-UV	[3]



Note: Specific quantitative data for **Rebaudioside N** is often not reported as a major component. The methods presented are capable of its separation and quantification.

Experimental Protocols Protocol 1: Quantification of Rebaudioside N by HPLC-

UV

This protocol is based on a rapid and economic method for the determination of 13 steviol glycosides, including **Rebaudioside N**.[3]

4.1.1. Apparatus and Reagents

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Superficially porous particle C18 column (e.g., 4.6 x 150 mm, 2.7 μm).
- Reference Standards: Rebaudioside N, Stevioside, Rebaudioside A, etc. (purity >95%).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid.

4.1.2. Sample Preparation

- Accurately weigh approximately 50-100 mg of the stevia extract into a 50 mL volumetric flask.
- Dissolve the sample in the initial mobile phase solvent (e.g., 30:70 acetonitrile:water).
- Sonicate for 10-15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.1.3. Chromatographic Conditions



Parameter	Value
Column	Superficially porous C18, 4.6 x 150 mm, 2.7 μm
Mobile Phase A	Water with 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile
Gradient	Optimized for separation of all 13 steviol glycosides (specific gradient to be developed and validated)
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Injection Volume	10 μL
Detection Wavelength	210 nm

4.1.4. Data Analysis and Quantification

- Prepare a stock solution of Rebaudioside N reference standard (e.g., 1 mg/mL) in methanol.
- Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 to 1 mg/mL.[3]
- Inject the calibration standards and the sample solutions into the HPLC system.
- Identify the **Rebaudioside N** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Construct a calibration curve by plotting the peak area of the standard against its concentration.
- Quantify the amount of Rebaudioside N in the sample using the regression equation from the calibration curve.



Protocol 2: Quantification of Rebaudioside N by UHPLC-MS

This protocol is based on a method for the determination of steviol glycosides using UHPLC coupled to an Orbitrap mass spectrometer.[2]

4.2.1. Apparatus and Reagents

- Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- High-Resolution Mass Spectrometer (e.g., Orbitrap) with a Heated Electrospray Ionization (HESI) source.
- BEH Amide column (e.g., 2.1 x 150 mm, 1.7 μm).[2]
- Reference Standard: Rebaudioside N.
- · Acetonitrile (LC-MS grade).
- · Water (LC-MS grade).
- · Formic acid.

4.2.2. Sample Preparation

- Accurately weigh 50 mg of the dried stevia extract.
- Extract with 30 mL of a water:acetonitrile (80:20, v/v) mixture by agitating for 10 minutes.[2]
- Add water to adjust the final volume to 50 mL.[2]
- Centrifuge the solution at 1000 x g for 2 minutes.
- Dilute the supernatant with the water:acetonitrile (80:20, v/v) mixture as needed.[2]
- Inject 5 μL into the UHPLC system.[2]
- 4.2.3. Chromatographic and MS Conditions



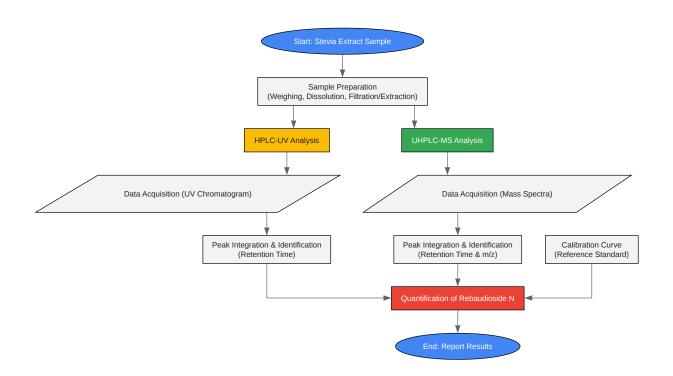
Parameter	Value
Column	BEH Amide, 2.1 x 150 mm, 1.7 μm
Mobile Phase A	0.05% Formic acid in water
Mobile Phase B	0.05% Formic acid in acetonitrile
Gradient	13–17% B in 5 min, 17–20% B in 5 min, 20– 35% B in 5 min, 35–50% B in 10 min
Flow Rate	0.3 mL/min
Column Temperature	35 °C
Injection Volume	5 μL
Ionization Mode	Negative Electrospray Ionization (ESI-)
Spray Voltage	-3.0 kV
Sheath Gas Flow Rate	45 (arbitrary units)
Mass Range	m/z 200–3000
Resolution	50,000

4.2.4. Data Analysis and Quantification

- Prepare a stock solution and calibration standards of Rebaudioside N as described in Protocol 1.
- Acquire data in full-scan mode.
- Identify **Rebaudioside N** based on its accurate mass and retention time. The deprotonated ion [M-H]⁻ for **Rebaudioside N** (C₅₄H₈₈O₃₀) would be approximately m/z 1275.5.
- Extract the ion chromatogram for the specific m/z of Rebaudioside N.
- Construct a calibration curve and quantify the analyte as described in Protocol 1.

Experimental Workflow Diagram





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Caption: Experimental workflow for the quantification of **Rebaudioside N**.

Method Validation

For reliable and accurate results, the analytical methods described should be validated according to international guidelines (e.g., ICH). Key validation parameters include:



- Specificity: The ability to assess the analyte unequivocally in the presence of other components.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R2) of >0.999 is desirable.[3]
- Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in spiked samples. Recoveries are typically expected to be within 95-105%.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). Relative standard deviations (%RSD) should typically be less than 2-5%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

This application note provides a comprehensive guide for the quantification of **Rebaudioside N** in stevia extracts. The choice between HPLC-UV and UHPLC-MS will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.

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